![molecular formula C16H21N3O3S B2606023 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide CAS No. 459418-37-2](/img/structure/B2606023.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It was first synthesized by Pfizer in 2000 and has since been used in scientific research to investigate the role of α7 nAChR in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives, highlighting their antimicrobial and antifungal properties. For instance, thiadiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing moderate to significant efficacy against various strains of bacteria and fungi. The structure-activity relationship studies of these compounds provide valuable insights into designing potent antimicrobial agents (Husam A. Ameen & Ahlam J. Qasir, 2017; M. Noolvi et al., 2016).
Anticancer Properties
Research into thiadiazole derivatives has also shown promising anticancer properties. A study on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated significant DNA protective ability and cytotoxicity against cancer cell lines, suggesting the potential of these compounds in chemotherapy and as part of an efficient therapy strategy with minimal cytotoxicity against cancer cells (M. Gür et al., 2020).
Antioxidant Activity
Thiadiazole derivatives have also been explored for their antioxidant activity. In particular, novel derivatives have shown higher antioxidant activity compared to well-known antioxidants like ascorbic acid, highlighting their potential as therapeutic agents in diseases where oxidative stress plays a critical role (I. Tumosienė et al., 2020).
Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways
The butanamide derivative S 19812, as a dual inhibitor of the cyclooxygenase and lipoxygenase pathways, demonstrated significant analgesic and anti-inflammatory activities in various models, suggesting a potential application of related butanamide derivatives in pain and inflammation management without the adverse effects commonly associated with nonsteroidal anti-inflammatory drugs (C. Tordjman et al., 2003).
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11(2)15-18-19-16(23-15)17-14(20)5-4-10-22-13-8-6-12(21-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWHBWSZQGZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.